molecular formula C25H22N4O5S B410831 2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone

2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone

Cat. No.: B410831
M. Wt: 490.5g/mol
InChI Key: WURBLCXJQJARNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone typically involves multi-step organic reactions. . Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and aromatic substituents play a crucial role in binding to these targets, modulating their activity and triggering specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings allows for fine-tuning of its properties for specific applications.

Properties

Molecular Formula

C25H22N4O5S

Molecular Weight

490.5g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C25H22N4O5S/c1-16-7-10-19(11-8-16)28-24(18-9-12-22(33-2)23(14-18)34-3)26-27-25(28)35-15-21(30)17-5-4-6-20(13-17)29(31)32/h4-14H,15H2,1-3H3

InChI Key

WURBLCXJQJARNJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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